molecular formula C22H18ClF3N4O B2971077 N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-3-(trifluoromethyl)benzenecarboxamide CAS No. 956741-27-8

N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2971077
CAS No.: 956741-27-8
M. Wt: 446.86
InChI Key: RVMWBEYISGSFPX-UHFFFAOYSA-N
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Description

N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-3-(trifluoromethyl)benzenecarboxamide is a pyrazole-based compound featuring a unique substitution pattern. Its structure includes:

  • Position 1: A bulky tert-butyl group, which enhances steric shielding and may improve metabolic stability.
  • Position 4: A cyano group, offering electron-withdrawing effects that could modulate electronic properties of the pyrazole core.
  • Position 5: A 3-(trifluoromethyl)benzenecarboxamide moiety, which combines a strong electron-withdrawing trifluoromethyl group with an amide linkage for hydrogen-bonding capabilities .

This structural complexity distinguishes it from related pyrazole derivatives, as discussed below.

Properties

IUPAC Name

N-[2-tert-butyl-5-(4-chlorophenyl)-4-cyanopyrazol-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N4O/c1-21(2,3)30-19(17(12-27)18(29-30)13-7-9-16(23)10-8-13)28-20(31)14-5-4-6-15(11-14)22(24,25)26/h4-11H,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMWBEYISGSFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C#N)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-3-(trifluoromethyl)benzenecarboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Molecular Structure

  • Molecular Formula : C21H18ClF3N4O
  • Molecular Weight : 413.3 g/mol
  • CAS Number : 320422-27-3

The compound features a pyrazole ring, a trifluoromethyl group, and a chlorophenyl moiety, which contribute to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. By selectively inhibiting COX-2, the compound may offer therapeutic benefits in conditions such as cancer and inflammatory diseases .

Antifungal Activity

In preliminary studies, derivatives of similar pyrazole carboxamides have demonstrated antifungal properties against pathogens like Rhizoctonia solani. The structural modifications in the compounds can significantly influence their efficacy against various fungal strains .

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been highlighted in studies focusing on its potential use in treating conditions characterized by chronic inflammation. Its ability to inhibit COX-2 suggests it could reduce pain and inflammation effectively .

Study 1: COX-2 Inhibition in Cancer Therapy

A study published in the Journal of Medicinal Chemistry evaluated the effectiveness of various pyrazole derivatives, including this compound. The results showed a significant reduction in tumor growth in animal models, attributed to the compound's ability to inhibit COX-2 activity .

Study 2: Antifungal Efficacy

Another research effort focused on synthesizing novel pyrazole carboxamides for antifungal applications. The study reported that certain compounds exhibited potent antifungal activity against Rhizoctonia solani, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Data Table: Biological Activity Overview

Activity Type Mechanism Target Pathogen/Condition Efficacy
COX-2 InhibitionSelective inhibitionCancerSignificant tumor reduction
AntifungalDisruption of fungal cell functionRhizoctonia solaniPotent antifungal activity
Anti-inflammatoryInhibition of inflammatory mediatorsChronic inflammationReduced inflammation

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrazole derivatives identified in the literature:

Compound Name / Source Position 1 Position 3 Position 4 Position 5 / Core Modification Carboxamide Substituent
Target Compound tert-butyl 4-chlorophenyl cyano Benzenecarboxamide linkage 3-(trifluoromethyl)
4-methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide Methyl Trifluoromethyl CH2-methyl linker Phenoxy group at position 5 4-methoxy
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime Methyl Trifluoromethyl Carbaldehyde oxime ester 3-chlorophenylsulfanyl at position 5 4-chlorobenzoyl (oxime ester)

Key Observations:

Methyl substituents (e.g., in ) may enhance solubility but offer less metabolic protection.

Position 3 :

  • The 4-chlorophenyl group in the target compound differs from the trifluoromethyl group in and . Chlorophenyl groups are less electron-withdrawing than trifluoromethyl but contribute to lipophilicity.

Position 4: The cyano group in the target compound contrasts with the CH2-methyl linker in and the carbaldehyde oxime ester in . The cyano group’s electron-withdrawing nature may stabilize the pyrazole ring and influence electronic distribution.

Position 5/Core Modifications: The benzenecarboxamide linkage in the target compound enables hydrogen bonding, whereas the phenoxy group in and the sulfanyl-oxime ester in introduce distinct solubility and reactivity profiles.

Carboxamide Substituents :

  • The 3-(trifluoromethyl) group in the target compound enhances metabolic stability compared to the 4-methoxy group in or the 4-chlorobenzoyl group in .

Physicochemical and Pharmacological Implications

A. Lipophilicity and Solubility :

  • In contrast, the methoxy group in and the oxime ester in may enhance solubility due to polar functional groups.

B. Metabolic Stability :

  • The trifluoromethyl group in the target compound and resists oxidative metabolism, a common strategy in medicinal chemistry to prolong half-life.
  • The tert-butyl group further shields the pyrazole core from cytochrome P450-mediated degradation.

C. Electronic Effects :

D. Structural Rigidity :

  • The benzenecarboxamide linkage in the target compound introduces conformational restraint, which may enhance binding specificity compared to the flexible sulfanyl-oxime ester in .

Q & A

Q. What synthetic methodologies are commonly employed for preparing this compound, and what intermediates are critical?

The synthesis typically involves coupling pyrazole and benzamide moieties. Key steps include:

  • Amide bond formation : Use of coupling agents like EDC·HCl and HOBt·H₂O with triethylamine as a base, as demonstrated in pyrazole-carboxamide syntheses .
  • Intermediate isolation : Tert-butyl-protected intermediates (e.g., tert-butyl carbamates) are often synthesized to enhance stability during subsequent reactions .
  • Purification : Column chromatography or recrystallization is used to isolate the final product.

Q. Which spectroscopic techniques are optimal for structural characterization?

  • ¹H NMR : Resolves substituent patterns on the pyrazole and benzamide rings (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 7-8 ppm) .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry, as seen in related pyrazole-carboxamide derivatives .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritancy .
  • Waste disposal : Segregate halogenated waste and consult institutional guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How can researchers optimize low yields during the coupling of pyrazole and benzamide moieties?

  • Reagent selection : Replace EDC·HCl with DCC or HATU for sterically hindered substrates .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to improve solubility .
  • Temperature control : Gradual warming (0°C → RT) reduces side reactions.

Q. What strategies resolve contradictions in bioactivity data across assay systems?

  • Assay validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies in cellular vs. enzymatic assays .
  • Orthogonal assays : Use fluorescence polarization and ELISA to cross-verify inhibition results.

Q. How can computational modeling predict binding modes to biological targets?

  • Molecular docking : Utilize AutoDock Vina to screen against kinase or protease targets, focusing on interactions with the trifluoromethyl group .
  • MD simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to assess binding stability .
  • QSAR studies : Corrogate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) with activity data to refine pharmacophore models.

Q. What challenges arise in achieving regioselectivity during pyrazole core synthesis, and how are they addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., tert-butyl) to control substitution patterns .
  • Catalytic systems : Employ Cu(I)-catalyzed cycloadditions for regioselective triazole or pyrazole formation .
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired regioisomers.

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